molecular formula C16H18N4O6S B2507944 4-{[3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}morpholine CAS No. 942852-42-8

4-{[3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}morpholine

Cat. No.: B2507944
CAS No.: 942852-42-8
M. Wt: 394.4
InChI Key: IVXXWNQYSYCKRD-UHFFFAOYSA-N
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Description

4-{[3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}morpholine is a complex organic compound that features a morpholine ring, a pyrazole ring, and a nitrobenzoyl group

Preparation Methods

The synthesis of 4-{[3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}morpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-diketone.

    Introduction of the nitrobenzoyl group: This step involves the nitration of the benzoyl group, which can be carried out using a mixture of concentrated nitric and sulfuric acids.

    Sulfonylation: The sulfonyl group is introduced using a sulfonyl chloride in the presence of a base.

    Morpholine ring attachment: The final step involves the reaction of the sulfonylated pyrazole with morpholine under suitable conditions.

Chemical Reactions Analysis

4-{[3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}morpholine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the breakdown of the sulfonyl and morpholine groups.

Scientific Research Applications

This compound has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs due to its unique structural features.

    Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

Mechanism of Action

The mechanism of action of 4-{[3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}morpholine involves its interaction with specific molecular targets. The nitrobenzoyl group can participate in electron transfer reactions, while the sulfonyl group can form strong interactions with proteins and other biomolecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include:

  • 4-{[3,5-dimethyl-1-(4-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}morpholine
  • 4-{[3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}morpholine

These compounds share similar structural features but differ in the position of the nitro group on the benzoyl ring. The unique positioning of the nitro group in 4-{[3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}morpholine can lead to different reactivity and biological activity, making it a valuable compound for specific applications.

Properties

IUPAC Name

(3,5-dimethyl-4-morpholin-4-ylsulfonylpyrazol-1-yl)-(2-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O6S/c1-11-15(27(24,25)18-7-9-26-10-8-18)12(2)19(17-11)16(21)13-5-3-4-6-14(13)20(22)23/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXXWNQYSYCKRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC=CC=C2[N+](=O)[O-])C)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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